molecular formula C11H10O2 B1628655 6-Phenyl-2H-pyran-4(3H)-one CAS No. 5198-68-5

6-Phenyl-2H-pyran-4(3H)-one

Cat. No. B1628655
CAS RN: 5198-68-5
M. Wt: 174.2 g/mol
InChI Key: SQQDHPWCAVNOOP-UHFFFAOYSA-N
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Description

6-Phenyl-2H-pyran-4(3H)-one, also known as 2-pyrone, is a heterocyclic compound with a five-membered ring containing two oxygen atoms and three carbon atoms. This compound is a colorless solid with a melting point of 95-97°C and is soluble in organic solvents. It has been widely used in the synthesis of pharmaceuticals, dyes, and polymers, and has also been studied for its biological and physiological effects. In

Scientific Research Applications

Reactions and Chemical Properties

  • Chemical Reactions : 6-Phenyl-2H-pyran-2-one has been studied for its reactivity, such as undergoing nitration with nitric acid and reacting with sodium alkoxides and alkaline agents. These reactions lead to various derivatives with potential applications in organic synthesis (Zakharkin & Sorokina, 1965).

Antimicrobial Properties

  • Antimicrobial Activity : Derivatives of 2H-pyran-3(6H)-ones, which include 6-phenyl-2H-pyran-4(3H)-one analogs, have shown significant activity against gram-positive bacteria. The size and nature of substituents at specific positions on the molecule are associated with this antimicrobial activity (Georgiadis, Couladouros, & Delitheos, 1992).

Crystallography and Molecular Structure

  • Structural Analysis : Studies on derivatives of 2H-pyran-4-one, such as Ethyl 2,2-dimethyl-4-oxo-6-phenyl-3,4-di­hydro-2H-pyran-5-carboxyl­ate, provide insights into the crystal structure and molecular interactions, useful in materials science and crystal engineering (Sharmila et al., 2016).

Corrosion Inhibition

  • Anti-corrosion Applications : Pyran-2-one derivatives have been evaluated for their corrosion inhibition performance on metals like mild steel in acidic media. This application is particularly relevant in industrial processes and materials protection (El Hattak et al., 2021).

Complex Formation and Coordination Chemistry

  • Metal Complex Synthesis : Studies have focused on synthesizing metal complexes with 6-phenyl-2H-pyran-4(3H)-one derivatives, contributing to the field of coordination chemistry and potential applications in catalysis and materials science (Akbas et al., 2008).

Plant Growth Inhibition

  • Plant Growth Inhibitory Activity : Some derivatives of 2H-pyran-2-one have been found to exhibit plant growth inhibitory activity, which could have implications in agriculture and weed management (Ochi et al., 2021).

Microwave-Assisted Synthesis

  • Microwave-Mediated Synthesis : Research into the synthesis of pyran derivatives under microwave conditions showcases the advancement in synthetic methodologies, leading to more efficient and eco-friendly chemical synthesis (Sharma et al., 2007).

Tautomerism Studies

  • Tautomerism Research : Investigations into the tautomerism of related pyran compounds contribute to a deeper understanding of chemical equilibrium and molecular dynamics in organic chemistry (Arbačiauskienė et al., 2018).

Ultrasound-Mediated Synthesis

  • Ultrasound-Assisted Synthesis : The development of ultrasound-mediated synthesis methods for pyran-2-one derivatives represents an innovative approach in green chemistry, offering advantages like shorter reaction times and higher yields (Wang et al., 2011).

properties

IUPAC Name

6-phenyl-2,3-dihydropyran-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2/c12-10-6-7-13-11(8-10)9-4-2-1-3-5-9/h1-5,8H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQQDHPWCAVNOOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=CC1=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10607342
Record name 6-Phenyl-2,3-dihydro-4H-pyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10607342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Phenyl-2H-pyran-4(3H)-one

CAS RN

5198-68-5
Record name 6-Phenyl-2,3-dihydro-4H-pyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10607342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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